2Khso5.khso4.K2SO4

Übersicht

Beschreibung

The compound 2KHSO5·KHSO4·K2SO4, commonly known as potassium peroxymonosulfate triple salt, is a powerful oxidizing agent. It is a white, free-flowing powder that is highly soluble in water and stable under normal conditions. This compound is widely used in various applications due to its strong oxidizing properties and safety profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium peroxymonosulfate is synthesized from peroxysulfuric acid, which is generated in situ by combining oleum and hydrogen peroxide. The careful neutralization of this solution with potassium hydroxide allows the crystallization of the triple salt 2KHSO5·KHSO4·K2SO4 .

Industrial Production Methods

In industrial settings, the production of potassium peroxymonosulfate involves the reaction of potassium hydroxide with peroxysulfuric acid. The resulting solution is then crystallized to obtain the triple salt. This method ensures high purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium peroxymonosulfate undergoes various types of chemical reactions, primarily oxidation reactions. It is known for its ability to oxidize a wide range of organic and inorganic compounds .

Common Reagents and Conditions

Oxidation of Aldehydes to Carboxylic Acids: Potassium peroxymonosulfate can oxidize aldehydes to carboxylic acids under mild conditions.

Epoxidation of Alkenes: It is used in the epoxidation of alkenes to form epoxides.

Oxidation of Sulfides to Sulfones: This compound can oxidize sulfides to sulfones.

Major Products Formed

The major products formed from these reactions include carboxylic acids, epoxides, and sulfones, depending on the substrates and reaction conditions used .

Wissenschaftliche Forschungsanwendungen

Potassium peroxymonosulfate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of potassium peroxymonosulfate involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals and sulfate radicals. These ROS are highly reactive and can oxidize a wide range of organic and inorganic compounds. The oxidation process disrupts the molecular structure of the target compounds, leading to their degradation .

Vergleich Mit ähnlichen Verbindungen

Potassium peroxymonosulfate is often compared with other oxidizing agents such as potassium persulfate and hydrogen peroxide. While all these compounds are strong oxidizers, potassium peroxymonosulfate is unique due to its stability, ease of handling, and versatility in various applications .

Similar Compounds

Potassium Persulfate (K2S2O8): Another strong oxidizing agent used in polymerization reactions and etching processes.

Hydrogen Peroxide (H2O2): A widely used oxidizing agent in disinfection, bleaching, and chemical synthesis.

Potassium peroxymonosulfate stands out due to its ability to generate multiple reactive oxygen species, making it highly effective in a variety of applications .

Biologische Aktivität

2KHSO5·KHSO4·K2SO4, commonly known as Oxone, is a triple salt that serves as a powerful oxidizing agent. It has gained attention in various fields, including environmental chemistry, organic synthesis, and biological applications due to its significant biological activity. This article explores the biological effects of Oxone, focusing on its mechanisms of action, applications in microbial inactivation, and potential therapeutic uses.

Chemical Composition and Properties

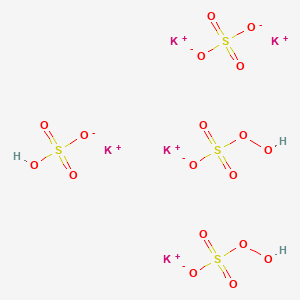

The chemical formula for Oxone is 2KHSO5·KHSO4·K2SO4. It contains potassium peroxymonosulfate (KHSO5), potassium hydrogen sulfate (KHSO4), and potassium sulfate (K2SO4). The presence of the peroxymonosulfate ion (HSO5^−) is crucial for its oxidative properties, making it effective in various chemical reactions and biological applications.

Mechanisms of Biological Activity

The biological activity of Oxone primarily stems from its oxidative capabilities. It can generate reactive oxygen species (ROS), which are known to interact with various biological molecules such as proteins, lipids, and nucleic acids. This interaction can lead to oxidative stress in microorganisms and other biological systems.

Oxidative Mechanisms

- Protein Modification : Oxone can oxidize amino acid residues in proteins, leading to structural changes and loss of function. For instance, studies have shown that it can oxidize methionine residues to methionine sulfone, affecting protein stability and activity .

- DNA Interaction : The formation of ROS can result in DNA damage through oxidative modifications. This includes strand breaks and base modifications that can lead to mutations or cell death.

- Microbial Inactivation : Oxone has demonstrated efficacy in inactivating various pathogens by disrupting their cellular structures through oxidative damage. For example, it has been reported to rapidly inactivate prion proteins associated with diseases .

Applications in Microbial Inactivation

Oxone's ability to act as a disinfectant makes it valuable in sanitation and water treatment processes. Its effectiveness against a range of microorganisms is noteworthy:

- Bacterial Inactivation : Studies have shown that Oxone can effectively reduce the viability of bacteria such as Escherichia coli through oxidative stress mechanisms .

- Virucidal Activity : Research indicates that Oxone exhibits virucidal properties against enveloped viruses, making it suitable for use in disinfection protocols.

Case Study 1: Inactivation of Fluoroquinolones

A study investigated the degradation kinetics of fluoroquinolone antibiotics using Oxone. The results indicated that the antibiotic's reactivity varied with pH levels, showing higher degradation rates at alkaline conditions. The study highlighted that while Oxone effectively reduced antibiotic concentrations, it also raised concerns about residual antibacterial activity from transformation products .

| Antibiotic | Initial Concentration (µM) | Degradation Rate (pH 9) | Residual Activity (%) |

|---|---|---|---|

| Ciprofloxacin | 100 | 80% | 30% |

| Enrofloxacin | 100 | 90% | 20% |

Case Study 2: Prion Protein Inactivation

Another significant study focused on the ability of Oxone to inactivate disease-associated prion proteins. The research demonstrated that Oxone could oxidize specific amino acid residues within prion proteins, leading to their structural modification and loss of infectivity .

Eigenschaften

IUPAC Name |

pentapotassium;hydrogen sulfate;hydroxy sulfate;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKYXKSLRZKNSI-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OOS(=O)(=O)[O-].OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3K5O18S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.